molecular formula C8H11NO2 B3022795 4-(Methoxymethoxy)aniline CAS No. 876-30-2

4-(Methoxymethoxy)aniline

Cat. No.: B3022795
CAS No.: 876-30-2
M. Wt: 153.18 g/mol
InChI Key: PMFXZWXKPPPNSW-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)aniline is an organic compound with the molecular formula C8H11NO2 It is characterized by the presence of an aniline group substituted with a methoxymethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)aniline typically involves the protection of the hydroxyl group of 4-hydroxyaniline followed by methylation. One common method is:

    Protection Step: The hydroxyl group of 4-hydroxyaniline is protected using methoxymethyl chloride in the presence of a base such as sodium hydroxide.

    Methylation Step: The protected intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Utilizing batch reactors or continuous flow systems to ensure efficient production.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the aniline group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Methoxymethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)aniline involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the methoxymethoxy group.

    4-Nitroaniline: Contains a nitro group instead of a methoxymethoxy group.

    4-Aminophenol: Contains a hydroxyl group instead of a methoxymethoxy group.

Uniqueness: 4-(Methoxymethoxy)aniline is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

4-(methoxymethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFXZWXKPPPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509265
Record name 4-(Methoxymethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-30-2
Record name 4-(Methoxymethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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